molecular formula C7H7BrClN B3275917 2-Bromo-5-chloro-3-methylaniline CAS No. 631910-14-0

2-Bromo-5-chloro-3-methylaniline

Cat. No. B3275917
M. Wt: 220.49 g/mol
InChI Key: JKVBVPILHGUERH-UHFFFAOYSA-N
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Patent
US07138530B2

Procedure details

2-Bromo-5-chloro-1-methyl-3-nitro-benzene (721 mg, 3.5 mmol, Example 135: step b) was dissolved into EtOH (6 mL). To this was added ammonium chloride (1.9 g, 35 mmol) dissolved into water (10 mL). The reaction was heated to 50° C., iron (9.6 mg, 0.34 mmol) was added and the reaction was then heated to 80° C. for 12 hours. The reaction mixture was filtered through celite, washed with methanol and EtOAc and the solvents were removed in vacuo. The residue was dissolved into EtOAc and washed with brine to remove salts. The organic layers were dried (MgSO4) and the solvents were removed in vacuo resulting in the title compound (595 mg, 78%) as a brown solid. 1H-NMR (CDCl3): δ 6.63–6.61 (m, 2H), 2.33 (s, 3H).
Quantity
721 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([Cl:11])=[CH:4][C:3]=1[CH3:12].CCO.[Cl-].[NH4+]>[Fe].O>[Br:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]([Cl:11])=[CH:6][C:7]=1[NH2:8] |f:2.3|

Inputs

Step One
Name
Quantity
721 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1[N+](=O)[O-])Cl)C
Name
Quantity
6 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
9.6 mg
Type
catalyst
Smiles
[Fe]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was then heated to 80° C. for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
washed with methanol and EtOAc
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved into EtOAc
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
to remove salts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1C)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 595 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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